7-氯-D-色氨酸

描述

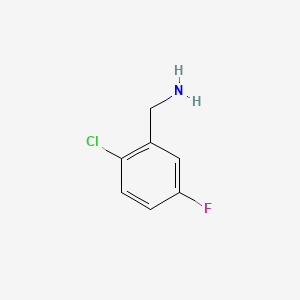

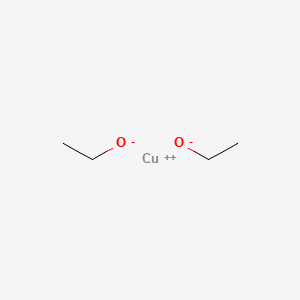

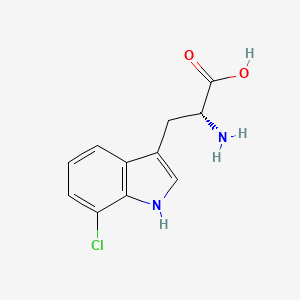

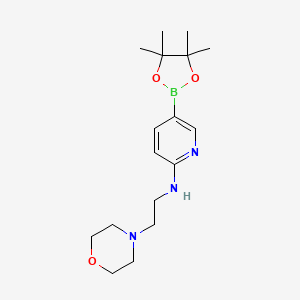

7-chloro-D-tryptophan is a chemical compound with the molecular formula C11H11ClN2O2 . It has an average mass of 238.670 Da and a monoisotopic mass of 238.050903 Da . It is a derivative of tryptophan, an essential amino acid .

Synthesis Analysis

The synthesis of 7-chloro-D-tryptophan involves the use of enzymes such as l-amino acid deaminase (l-AAD) and halogenase . Tryptophan 7-halogenase catalyzes the chlorination of free tryptophan to 7-chlorotryptophan . This is the first step in the antibiotic pyrrolnitrin biosynthesis .Molecular Structure Analysis

The molecular structure of 7-chloro-D-tryptophan includes an indole functional group . The InChI code for 7-chloro-D-tryptophan is 1S/C11H11ClN2O2/c12-8-3-1-2-7-6 (5-14-10 (7)8)4-9 (13)11 (15)16/h1-3,5,9,14H,4,13H2, (H,15,16) .Chemical Reactions Analysis

The chemical reactions involving 7-chloro-D-tryptophan are catalyzed by enzymes such as l-AAD and halogenase . These enzymes are used to convert an l-amino acid to halide and an α-keto acid . The optimal activity ratio of l-AAD and halogenase for cell-free biotransformation is between 1:50 and 1:60 .Physical and Chemical Properties Analysis

7-chloro-D-tryptophan has a density of 1.5±0.1 g/cm3, a boiling point of 476.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 78.0±3.0 kJ/mol and a flash point of 242.2±28.7 °C . Its index of refraction is 1.702 .科学研究应用

机制洞察和酶过程

酶催化氯化反应:色氨酸7-卤化酶促进游离色氨酸氯化为7-氯色氨酸,这是抗生素吡咯霉素生物合成中的一个关键步骤。了解这种酶的机制至关重要,因为氯在生物活性天然产物中很常见。使用量子力学/分子力学(QM/MM)方法的研究为色氨酸7-卤化酶的反应机制提供了洞察力(Karabencheva‐Christova等,2017)。

发酵生产:谷氨酸棒状杆菌已被代谢工程改造,用于发酵生产7-氯-L-色氨酸。这一创新意义重大,因为大约20%的药物是卤代的。该过程利用FAD依赖性卤化酶和NADH依赖性黄素还原酶酶(Veldmann et al., 2019)。

结构洞察和区域选择性:对PrnA和RebH等依赖黄素的色氨酸7-卤化酶的结构研究揭示了卤化机制的洞察。这些酶具有用于黄素腺嘌呤二核苷酸(FAD)和色氨酸结合的不同模块,促进区域选择性氯化(Zhu et al., 2009),(Dong et al., 2005)。

生物合成途径和应用

吡咯霉素生物合成:在荧光假单胞菌中,prnA基因产物催化L-色氨酸氯化形成7-氯-L-色氨酸,这是吡咯霉素生物合成中的关键步骤。该途径涉及多个步骤,其中酶将7-氯-L-色氨酸转化为具有抗真菌活性的其他化合物(Kirner et al., 1998)。

蛋白质中的生物合成:关于将色氨酸类似物如7-氮杂色氨酸生物合成到蛋白质中的研究,如葡萄球菌核酸酶,表明这些类似物可以在最小结构扰动的情况下被合成。这在理解蛋白质-DNA和蛋白质-蛋白质相互作用中具有应用(Wong & Eftink, 1997)。

依赖黄素的卤化酶氯化:酶RebH,一种依赖黄素的卤化酶,催化7-氯色氨酸的形成,这是抗肿瘤药物雷贝卡霉素生物合成中的一步。研究已经确定了一个长寿命的氯化中间体,表明在底物的区域特异性氯化中起关键作用(Yeh et al., 2007)。

额外应用和洞察

蛋白质研究中的新型探针:7-氮杂色氨酸,类似于7-氯-D-色氨酸,被提议作为蛋白质结构和动态的非侵入式原位探针。由于其独特的光谱特性,它比色氨酸具有独特的优势,对于研究蛋白质相互作用和结构具有价值(Négrerie等,1990)。

卤化酶中的FADH2依赖性:对色氨酸7-卤化酶的研究强调了其对FADH2在氯化和溴化活性中的依赖性。这种理解有助于优化涉及卤化酶的酶促反应的条件(Unversucht et al., 2005)。

作用机制

安全和危害

未来方向

The future directions for 7-chloro-D-tryptophan involve the development of efficient FAD/FADH2 regeneration systems for enzymatic biocatalysis and metabolic pathway optimization . This system could also be applied to the synthesis of other halides and α-keto acids .

Relevant Papers The relevant papers retrieved include a study on the co-production of 7-chloro-tryptophan and indole pyruvic acid based on an efficient FAD/FADH2 regeneration system , and a study providing mechanistic insights into the reaction of chlorination of tryptophan catalyzed by tryptophan 7-halogenase .

生化分析

Biochemical Properties

7-Chloro-D-Tryptophan interacts with several enzymes and proteins. It is a substrate for the enzyme L-amino acid deaminase (L-AAD) and halogenase (CombiAADHa), which catalyze the conversion of an L-amino acid to halide and an α-keto acid . The halogenase catalyzes the halogenation reaction of tryptophan to 7-chloro-tryptophan .

Cellular Effects

It has been suggested that it may influence cell function by interacting with various cellular pathways

Molecular Mechanism

The molecular mechanism of 7-Chloro-D-Tryptophan involves its conversion to halide and an α-keto acid by the action of L-AAD and halogenase . This process involves ring rearrangement and decarboxylation

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-D-Tryptophan can change over time. For instance, within 6 hours, 170 mg/L of 7-chloro-tryptophan and 193 mg/L of indole pyruvic acid were synthesized in a selected mono-amino acid system . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

7-Chloro-D-Tryptophan is involved in the kynurenine metabolic pathway . It is metabolized by the enzyme indoleamine 2,3-dioxygenase (IDO) to kynurenine

属性

IUPAC Name |

(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFGLHRDFQKNR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587737 | |

| Record name | 7-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75102-74-8 | |

| Record name | 7-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1591092.png)

![(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1591098.png)